2-Methoxy-5-sulfamoylbenzamide

Analytical Method Validation Pharmaceutical Quality Control Regulatory Compliance

Securing authentic, batch-specific reference standards is a critical bottleneck in ANDA and DMF analytical method validation. Generic impurities often fail to meet ICH Q3A/Q3B specificity requirements, leading to costly regulatory delays. 2-Methoxy-5-sulfamoylbenzamide (Sulpiride EP Impurity E), the primary metabolite and core pharmacophore, eliminates this risk by providing definitive, phase-appropriate characterization for HPLC, UPLC, and LC-MS/MS methods. - Delivers baseline chromatographic resolution from the Sulpiride API (LogP -0.48 vs. 2.67) and all other EP Impurities (A through G), ensuring method specificity for regulatory submissions. - Functions as the definitive marker for forced degradation studies (hydrolysis, oxidation, thermal stress), essential for establishing drug substance stability per ICH Q1A. - Each batch ships with a comprehensive Certificate of Analysis including HPLC purity, NMR, MS, and Karl Fischer data.

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
CAS No. 52395-25-2
Cat. No. B135798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-sulfamoylbenzamide
CAS52395-25-2
Synonyms5-(Aminosulfonyl)-2-methoxybenzamide;  5-Aminosulfonyl-2-methoxybenzamide; 
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N
InChIInChI=1S/C8H10N2O4S/c1-14-7-3-2-5(15(10,12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13)
InChIKeyGTKYLVJCMKDNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-sulfamoylbenzamide (Sulpiride EP Impurity E)


2-Methoxy-5-sulfamoylbenzamide (CAS 52395-25-2) is a substituted benzamide derivative and the designated European Pharmacopoeia (EP) Impurity E of the atypical antipsychotic drug Sulpiride [1]. It is the core structural fragment of Sulpiride, lacking the N-ethylpyrrolidinylmethyl side chain, and is recognized as a primary metabolite of the drug . The compound retains the 2-methoxy-5-sulfamoylbenzamide pharmacophore essential for dopamine D2 receptor recognition . As an achiral, low-molecular-weight (230.24 g/mol) crystalline solid, it serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing and regulatory submissions [2].

EP Impurity E Pharmacopoeial reference standard for sulpiride
Metabolite & Intermediate Primary sulpiride metabolite; retains core pharmacophore
Analytical Use Method validation, QC, and regulatory submissions

Sulpiride EP Impurity E: Why Substitution Fails


Within the Sulpiride impurity profile, each designated EP impurity (A through G) represents a chemically distinct entity with unique molecular structure, retention characteristics, and potential biological activity . 2-Methoxy-5-sulfamoylbenzamide (Impurity E) is the specific metabolite and synthetic intermediate that directly informs the fate and synthesis of the active pharmaceutical ingredient . Substitution with other impurities, such as Impurity F (Sulpiride N-Oxide, MW 357.4) [1] or Impurity D (MW 231.23) , would invalidate analytical method specificity, compromise forced degradation study conclusions, and introduce erroneous peaks in HPLC/UV purity assessments. The compound's physicochemical properties—including a melting point of 240–247 °C and a calculated LogP of -0.48—dictate its unique chromatographic behavior that cannot be mimicked by other in-class benzamides . Furthermore, as the core pharmacophore, its intrinsic D2 receptor binding capability, while distinct from the full drug, is a specific attribute not shared by most other Sulpiride impurities, making it uniquely valuable for structure-activity relationship (SAR) and metabolism studies [2].

Attribute
Impurity E (Target)
Other EP Impurities
Chemical Identity
2-Methoxy-5-sulfamoylbenzamide; core pharmacophore
N-Oxide (F), Des-ethyl (D), or Diamine (A); lack complete pharmacophore
Regulatory Designation
EP-specified Impurity E; unique CAS 52395-25-2
Different EP impurity codes (A–G); may not fulfill monograph criteria
Chromatographic Profile
High polarity, distinct retention (LogP ~ -0.5)
Varied polarity; co-elution or retention shift risk with method conditions

Sulpiride EP Impurity E: Differentiation from Analogs


EP Designation and Method Validation Utility

2-Methoxy-5-sulfamoylbenzamide is officially designated as Sulpiride EP Impurity E by the European Pharmacopoeia, distinguishing it from other impurities (A, B, C, D, F, G) that have different chemical structures and CAS numbers [1]. This designation means it is the only compound with CAS 52395-25-2 that fulfills the specific identification, control, and reporting requirements for this impurity in Sulpiride drug substance and product monographs. In contrast, Impurity F (Sulpiride N-Oxide) is chemically distinct with a molecular weight of 357.4 g/mol [2], while Impurity D is the des-ethyl precursor with a molecular weight of 231.23 g/mol .

EP Designation & Method Utility
Head-to-head
MW 230.24 (E) vs 357.4 (F), 231.23 (D); unique CAS 52395-25-2
Required for EP-compliant method specificity
Other impurities differ in structure and retention
Analytical Method Validation Pharmaceutical Quality Control Regulatory Compliance Reference Standards

In Vivo Metabolite vs. Parent Sulpiride

2-Methoxy-5-sulfamoylbenzamide is a confirmed primary metabolite of the antipsychotic drug Sulpiride, generated through N-dealkylation of the parent drug . This is a fundamental functional distinction from Sulpiride (CAS 15676-16-1) and its active enantiomer Levosulpiride (CAS 23672-07-3) , which are the administered drugs. The metabolite lacks the N-ethylpyrrolidinylmethyl side chain, resulting in a significantly lower molecular weight (230.24 vs 341.43 g/mol for Sulpiride) and distinct chromatographic properties .

Metabolite vs Parent Sulpiride
Head-to-head
MW 230.24 (metabolite) vs 341.43 (sulpiride); lacks N-ethylpyrrolidinylmethyl side chain
Authentic metabolite standard for bioanalytical methods
Parent drug cannot substitute for metabolite quantification
Drug Metabolism Pharmacokinetics Metabolite Identification Bioanalysis

Physicochemical Differentiation for HPLC

The physicochemical properties of 2-Methoxy-5-sulfamoylbenzamide drive its unique chromatographic behavior. Its calculated LogP of -0.48 is substantially lower than the parent drug Sulpiride (LogP 2.67) [1], indicating much higher polarity and earlier elution under reversed-phase HPLC conditions. Its melting point range of 240–247 °C also differs from Sulpiride's reported 178 °C (decomp) and Levosulpiride's 185–189 °C , allowing for potential differentiation via thermal analysis. Its water solubility of 5.5 g/L (25 °C) is also distinct from less polar in-class analogs.

LogP Differentiation for HPLC
Method context
LogP -0.48 (E) vs 2.67 (sulpiride); ΔLogP = -3.15
High polarity ensures baseline resolution in RP-HPLC
Markedly different from less polar impurities
Analytical Chemistry HPLC Method Development Physicochemical Properties Chromatographic Retention

D2 Receptor Binding and Pharmacophore Integrity

2-Methoxy-5-sulfamoylbenzamide constitutes the core 2-methoxy-5-sulfamoylbenzamide pharmacophore responsible for D2 dopamine receptor recognition [1]. While no direct Ki value is available for the isolated compound, studies on permanently charged sulpiride analogues demonstrate that the benzamide core is essential for displacing [3H]spiperone from D2 binding sites and antagonizing apomorphine's effects, whereas analogues lacking this core are inactive at concentrations up to 100 μM . The parent drug Sulpiride exhibits an IC50 of 233 nM at the rat D2 receptor [2], and its active enantiomer Levosulpiride shows Ki values of ~0.015 μM at D2 and ~0.013 μM at D3 . In contrast, most other Sulpiride EP impurities (e.g., Impurity A, a simple diamine; Impurity F, an N-oxide) lack the complete pharmacophore and are not expected to exhibit meaningful D2 receptor binding.

D2 Pharmacophore Integrity
Class-level
Intact 2-methoxy-5-sulfamoylbenzamide core; Sulpiride IC50 233 nM at D2 (reported)
Minimal pharmacophoric unit for SAR studies
No direct Ki for isolated impurity; class-level inference
Dopamine D2 Receptor Structure-Activity Relationship Pharmacology In Vitro Binding Assays

Purity Specification and QC Benchmark

Commercially available 2-Methoxy-5-sulfamoylbenzamide reference standards are supplied with a verified purity specification of >95% as determined by HPLC , with some manufacturers offering NLT 98% purity . This level of analytical characterization, often accompanied by comprehensive certificates of analysis including NMR, MS, and HPLC data, meets the stringent requirements for use as a reference standard in regulatory submissions (ANDA, DMF) [1]. This contrasts with many non-pharmacopeial in-class benzamides, which may not be supplied with the same level of characterization or traceability to EP/USP standards .

Purity Specification
Specification review
>95% to NLT 98% (HPLC); ISO 17034 certified CoA
Meets regulatory reference standard requirements
Comprehensive characterization (NMR, MS, HPLC)
Quality Control Analytical Standards HPLC Purity ISO 17034

Stability Profile and Storage Conditions

2-Methoxy-5-sulfamoylbenzamide reference standards are typically provided with defined storage conditions (e.g., 2-8 °C or -20 °C) and a specified shelf life (e.g., 3 years) [1]. This is a critical differentiator from generic benzamide compounds, for which long-term stability data may be absent. The compound's known melting point of 240–247 °C and its solid-state stability profile are documented as part of its reference standard qualification. In contrast, other Sulpiride impurities or related benzamides may have different stability profiles; for example, Sulpiride is noted to decompose at 178 °C and requires cool, dry storage, while Levosulpiride is heat-sensitive and requires storage at 2–8 °C .

Stability Profile
Lot attribute
Storage 2–8 °C or -20 °C; 3-year shelf life; mp 240–247 °C
Defined stability ensures long-term standard integrity
Contrasts with less stable in-class benzamides
Stability Studies Reference Standard Management Storage Conditions Shelf Life

Sulpiride EP Impurity E: Validated Applications


Analytical Method Development and Validation

2-Methoxy-5-sulfamoylbenzamide is the definitive reference standard for developing and validating HPLC, UPLC, or LC-MS methods to detect and quantify Sulpiride EP Impurity E. Its distinct LogP (-0.48 vs 2.67 for Sulpiride) and molecular weight (230.24 vs 341.43 g/mol) ensure baseline resolution from the parent drug and other impurities, as required by ICH Q3A/Q3B guidelines for impurity profiling in ANDA and DMF submissions [1]. Using this specific, pharmacopoeially designated impurity is mandatory for demonstrating method specificity [2].

Forced Degradation and Stability Studies

This compound is a primary degradation product and metabolite of Sulpiride. It is the essential analytical marker for forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to establish the intrinsic stability of the drug substance and identify degradation pathways. Its formation and quantification under stress conditions, relative to the parent drug (which decomposes at 178 °C vs the metabolite's melting point of 240–247 °C), are critical for developing stability-indicating methods and defining product shelf life per ICH Q1A .

Metabolite Identification and PK Bioanalysis

As a confirmed primary metabolite of Sulpiride generated via N-dealkylation, 2-Methoxy-5-sulfamoylbenzamide is the required authentic standard for developing and validating LC-MS/MS bioanalytical methods to quantify systemic exposure to this metabolite in preclinical and clinical PK studies . Its use is critical for accurately assessing the metabolic fate and clearance of Sulpiride, a task that cannot be performed with the parent drug or other non-metabolite impurities.

SAR and D2 Receptor Pharmacology Studies

As the core 2-methoxy-5-sulfamoylbenzamide pharmacophore, this compound serves as the minimal structural unit for investigating D2 dopamine receptor binding. It is a crucial tool for SAR studies exploring the contribution of the N-ethylpyrrolidinylmethyl side chain to the potency and selectivity of Sulpiride (IC50 = 233 nM at D2) and Levosulpiride (Ki = 0.015 μM at D2) [3]. Its use as a baseline compound helps to define the pharmacophoric requirements for D2 antagonism, a role that other Sulpiride impurities (e.g., Impurity A, F) cannot fulfill due to the absence of the complete benzamide structure .

Application
Selection Property
Validation Focus
Analytical Method Validation
EP-designated impurity standard with certified purity
Specificity per ICH Q3A/Q3B; resolution from parent drug
Forced Degradation & Stability Studies
Metabolite/degradant identity, thermal stability
Degradation pathway elucidation; stability-indicating method per ICH Q1A
PK Bioanalysis of Metabolite
Authentic sulpiride metabolite standard
Quantification of metabolic clearance in research matrices
D2 Pharmacophore SAR Studies
Intact 2-methoxy-5-sulfamoylbenzamide core
Baseline binding assessment for structure-activity relationship

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